molecular formula C10H9F3N2 B2745105 N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1645554-64-8

N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2745105
CAS No.: 1645554-64-8
M. Wt: 214.191
InChI Key: AECCUETYMHRBPX-UHFFFAOYSA-N
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Description

N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative featuring a trifluoromethyl group at the 5-position and a methyl-prop-2-ynyl substitution on the amine group at the 2-position. Its structural uniqueness lies in the juxtaposition of these substituents, which may influence binding affinity in biological systems or reactivity in synthetic pathways.

Properties

IUPAC Name

N-methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c1-3-6-15(2)9-5-4-8(7-14-9)10(11,12)13/h1,4-5,7H,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECCUETYMHRBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

The molecular formula for this compound is C7H7F3N2C_7H_7F_3N_2 with a molecular weight of 176.14 g/mol. The presence of the trifluoromethyl group is notable for its influence on the compound's biological activity and physicochemical properties.

Synthesis

The synthesis of this compound can be achieved through various methodologies, including:

  • Sonogashira Coupling : This method involves coupling a 5-trifluoromethyl-pyridinyl amine with appropriate alkynes under palladium catalysis.
  • Acid-Catalyzed Reactions : Utilizing trifluoroacetic acid (TFA) in reactions involving pyridine derivatives has shown promising results in synthesizing complex azaindole structures that may relate to the target compound's activity .

Studies on structurally related compounds have revealed their ability to induce cell death through mechanisms such as methuosis and microtubule disruption. For example, certain indolyl-pyridinyl derivatives have been shown to significantly increase cytotoxicity by affecting cellular pathways beyond mere vacuolization processes . The incorporation of trifluoromethyl groups has been associated with enhanced potency in inhibiting cell growth, suggesting that this compound may exhibit similar properties.

Case Studies and Research Findings

StudyCompoundFindings
7-AzaindolesDisplayed antimicrobial activity against C. neoformans; synthesis involved trifluoroacetic acid.
Indolyl-Pyridinyl PropenonesInduced methuosis; increased cytotoxicity linked to microtubule disruption.
Bis(5-(Trifluoromethyl)pyridin-2-yl)amineStudied for chelating properties; potential application in drug design.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy.

Case Study: Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a related study demonstrated that derivatives with trifluoromethyl substitutions showed percent growth inhibitions (PGIs) against various cancer cell lines, suggesting a promising avenue for drug development .

CompoundCell LinePGI (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

Neuropharmacology

The compound has been evaluated for its effects on neurotransmitter systems, particularly as a potential cholinesterase inhibitor. This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors are utilized to enhance cognitive function.

Research Findings
A study highlighted the synthesis of derivatives that inhibit cholinesterase and monoamine oxidase, suggesting that this compound could be a lead compound for developing new treatments for cognitive impairments .

Materials Science

In materials science, this compound is being explored for its potential use in the development of advanced materials with specific electronic properties due to the presence of the pyridine ring and trifluoromethyl group.

Application Example
Research into the synthesis of organic semiconductors has shown that incorporating pyridine derivatives can enhance charge mobility and stability in electronic devices .

Chemical Reactions Analysis

Palladium-Catalyzed Amination

This reaction is critical for synthesizing the compound and modifying its amine substituents.

SubstrateReagents/ConditionsProductYieldReference
2-Bromo-5-(trifluoromethyl)pyridineN-Methylprop-2-yne, Pd catalyst, NaOtBu, dioxane, 80°C, inert atmosphereN-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine72–85%

Mechanistic Insights :

  • The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with the alkyne-containing amine.

  • Reductive elimination forms the C–N bond, with the bulky base (NaOtBu) facilitating deprotonation.

Electrophilic Aromatic Substitution (EAS)

The CF₃ group directs electrophiles to the para and meta positions of the pyridine ring.

Reaction TypeReagents/ConditionsProductNotesReference
NitrationHNO₃, H₂SO₄, 80°C, 2 hours3-Nitro-N-methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amineRequires acidic conditions; regioselectivity confirmed via NMR
SulfonationSO₃, H₂SO₄, 0–5°CSulfonated derivativesLimited yield due to steric hindrance

Key Observations :

  • Nitration occurs preferentially at the C3 position (meta to CF₃ and ortho to the amine) .

  • Steric bulk from the propargyl group suppresses reactivity at C6.

Nucleophilic Alkyne Functionalization

The propargyl group participates in copper- or ruthenium-catalyzed cycloadditions and coupling reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Huisgen CycloadditionCu(I) catalyst, azide, DMF, RTTriazole-linked conjugates60–78%
Sonogashira CouplingAryl halide, Pd/Cu catalyst, NEt₃, THFBiarylalkyne derivatives55–65%

Applications :

  • Triazole formation enables bioconjugation or material science applications.

  • Sonogashira coupling extends π-conjugation for optoelectronic studies.

Amide and Urea Formation

The secondary amine reacts with acylating agents to form stable amides.

SubstrateReagents/ConditionsProductYieldReference
Carboxylic AcidEDCI, HOBt, pyridine, RTN-Acylated derivatives47–65%
IsocyanatePhNCO, DCM, 0°C → RTUrea derivatives70–82%

Example Synthesis :

  • Reaction with 3-ethylsulfanyl-5-trifluoromethylpicolinic acid under EDCI/HOBt conditions yields 3-ethylsulfanyl-N-methyl-5-trifluoromethyl-N-(5-trifluoromethylpyridin-2-yl)picolinamide (47% yield) .

Oxidation and Reduction

The trifluoromethyl group stabilizes intermediates during redox reactions.

Reaction TypeReagents/ConditionsProductNotesReference
Oxidation (Pyridine N-Oxide)mCPBA, DCM, RTN-Oxide derivativeLimited stability
Alkyne HydrogenationH₂, Lindlar catalyst, MeOHN-Methyl-N-propyl-5-(trifluoromethyl)pyridin-2-amineSelective to cis-alkene

Challenges :

  • CF₃ groups resist reduction under standard conditions (e.g., LiAlH₄).

  • Over-oxidation of the propargyl group can occur with strong oxidizers.

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives50–70%
Buchwald-HartwigAryl halide, Pd₂(dba)₃, Xantphos, NaOtBuN-Arylaminated products60–75%

Regioselectivity :

  • Coupling occurs at the C4 position (para to the amine) due to directing effects.

Acid/Base-Mediated Rearrangements

The propargyl group undergoes Meyer-Schuster or Nicholas rearrangements under acidic conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Meyer-SchusterH₂SO₄, AcOH, 60°CEnone-containing derivative30–40%
NicholasBF₃·OEt₂, CH₂Cl₂, −78°CStabilized carbocation intermediates

Limitations :

  • Low yields due to competing polymerization of the alkyne.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related pyridine derivatives with trifluoromethyl and amine substitutions. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents at Pyridine Core Key Properties/Applications Reference ID
N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine 5-(CF₃), N-methyl, N-prop-2-ynyl Potential for click chemistry, enhanced lipophilicity
3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine 5-(CF₃), 3-Cl, N-methyl Higher electrophilicity due to Cl; agrochemical intermediates
N-Methyl-5-(trifluoromethyl)pyridin-2-amine 5-(CF₃), N-methyl Simpler structure; used in pharmaceutical lead optimization
4-Methoxy-5-(trifluoromethyl)pyridin-2-amine 5-(CF₃), 4-OCH₃ Improved solubility via methoxy group; antiviral research
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine 5-(CF₃), 3-OCH₃ Positional isomer; impacts binding in kinase inhibitors
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Pyridine linked to thiadiazole via isopropoxy Macrofilaricidal activity (IC₅₀ < 1 µM)

Key Observations

Substituent Effects on Reactivity and Bioactivity

  • The trifluoromethyl group is a common feature, contributing to electron-withdrawing effects and metabolic stability across all compounds .
  • The prop-2-ynyl group in the target compound distinguishes it from methyl- or chloro-substituted analogs, offering unique reactivity (e.g., copper-catalyzed azide-alkyne cycloaddition) .
  • Chlorine or methoxy substituents (e.g., in and ) alter electronic properties and solubility, impacting applications in agrochemicals or antivirals.

Synthetic Accessibility Compounds with simpler substitutions (e.g., N-methyl-5-CF₃ pyridin-2-amine) are synthesized via direct amination or coupling reactions in yields up to 71% .

Biological Relevance

  • Thiadiazole-linked pyridines (e.g., compound 20 in ) demonstrate potent macrofilaricidal activity, suggesting that the target compound’s propargyl group could be leveraged for similar parasitic targeting.
  • Methoxy-substituted analogs () show higher solubility, a critical factor for drug bioavailability.

Market and Industrial Data Derivatives like 3-Chloro-5-(trifluoromethyl)pyridin-2-amine have established markets in agrochemicals, with production capacities exceeding 100 tons annually .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine, and how can intermediates be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution and cyclization steps. For example, intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) are synthesized via substitution reactions of halogenated pyridine derivatives under controlled conditions (e.g., dichloromethane with oxalyl chloride) . Optimization includes adjusting reaction temperature, solvent polarity, and catalyst selection to improve yields (e.g., achieving >85% yield for F2 intermediates) .
  • Key intermediates : Ethyl bromopyruvate (F1) and substituted pyridine cores are critical precursors. Characterization via 1H^1 \text{H} NMR confirms structural integrity .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are prioritized?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., N–H⋯Cl hydrogen bonds) using SHELXL/SHELXS for refinement .
  • Spectroscopy : 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR identify substituent positions, while IR spectroscopy confirms functional groups like trifluoromethyl (-CF3_3) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies are used to predict the bioactivity and binding mechanisms of this compound?

  • Methodology :

  • DFT/B3LYP calculations : Optimize molecular geometry (bond angles, dihedral angles) and compare with XRD data to validate structural stability .
  • Molecular docking : Screen against target enzymes (e.g., cholinesterase, monoamine oxidase) using software like AutoDock Vina. For example, similar pyridine derivatives show dual inhibitory activity via π-π stacking and hydrogen bonding .
  • QSAR models : Predict physicochemical properties (logP, PSA) to optimize pharmacokinetics .

Q. How can researchers resolve contradictions in reported bioactivity data for trifluoromethyl-pyridine derivatives?

  • Methodology :

  • Meta-analysis : Compare in vitro assay conditions (e.g., enzyme concentration, pH) across studies. For instance, variations in IC50_{50} values for fungicidal activity may arise from differences in fungal strains or culture media .
  • Dose-response studies : Re-evaluate activity under standardized protocols (e.g., CLSI guidelines) to isolate structure-activity relationships .
  • Crystallographic validation : Correlate bioactivity with crystal structure features (e.g., CF3_3 group orientation affecting ligand-receptor interactions) .

Q. What strategies improve the regioselectivity of prop-2-ynyl group attachment during synthesis?

  • Methodology :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during alkyne coupling .
  • Catalytic systems : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise functionalization .
  • Kinetic monitoring : Track reaction progress via TLC or HPLC to optimize time-temperature profiles and minimize side products .

Critical Analysis of Evidence

  • Contradictions : Disordered CF3_3 group orientations in XRD studies (e.g., 0.683:0.317 ratio ) may explain variable bioactivity.
  • Gaps : Limited data on in vivo pharmacokinetics and metabolite profiling. Future studies should integrate LC-MS/MS for metabolite identification .

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